molecular formula C12H9ClN6O B6082699 8-[2-[(4-Chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one

8-[2-[(4-Chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one

Cat. No.: B6082699
M. Wt: 288.69 g/mol
InChI Key: GUIBBOMKKOOYSI-UHFFFAOYSA-N
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Description

8-[2-[(4-Chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a hydrazinyl moiety, which is further linked to a dihydropurinone structure. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[(4-Chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one typically involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a suitable purine derivative under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

8-[2-[(4-Chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl moiety to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[2-[(4-Chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-[(4-Chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methylidene]propanedinitrile
  • 8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-8-oxooctanoic acid methyl ester

Uniqueness

8-[2-[(4-Chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one is unique due to its specific structural features, such as the combination of a chlorophenyl group with a hydrazinyl moiety and a dihydropurinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

8-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6O/c13-8-3-1-7(2-4-8)5-16-19-12-17-9-10(18-12)14-6-15-11(9)20/h1-6H,(H3,14,15,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIBBOMKKOOYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC3=C(N2)C(=O)NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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